3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of isoquinoline, thiazole, and pyrimidine, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method uses formate esters as the source of carbon monoxide, providing a facile and efficient route to synthesize enantiopure nitrogen-containing heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Heck reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction could produce reduced isoquinoline or thiazole derivatives.
Scientific Research Applications
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline and thiazole derivatives, such as:
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- Quaternary 3,4-dihydroisoquinolinones
Uniqueness
What sets 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one apart is its unique combination of isoquinoline, thiazole, and pyrimidine rings. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)14(11-23-17)9-16(22)19-8-6-12-3-1-2-4-13(12)10-19/h1-5,7,14H,6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBMEBSNASVNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC=CC(=O)N34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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